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Compound of Interest

Compound Name: 2-Methylpropanoate

Cat. No.: B1197409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) spectral data for two common 2-methylpropanoate
esters: ethyl 2-methylpropanoate and methyl 2-methylpropanoate. This document outlines

detailed experimental protocols, presents quantitative spectral data in structured tables, and

includes visualizations of key fragmentation pathways and NMR correlations to aid in the

structural elucidation and characterization of these compounds.

Introduction
2-Methylpropanoates are esters of 2-methylpropanoic acid (isobutyric acid). These

compounds are of interest in various fields, including flavor and fragrance chemistry, polymer

synthesis, and as intermediates in pharmaceutical manufacturing. Accurate spectral analysis is

crucial for their identification, purity assessment, and quality control. This guide focuses on the

interpretation of ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS) data.

Experimental Protocols
The acquisition of high-quality spectral data is fundamental to accurate analysis. The following

sections detail standardized methodologies for NMR and MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A meticulously prepared sample is essential for obtaining high-resolution NMR spectra.[1]
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Sample Preparation:

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the 2-methylpropanoate sample in a

suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is

recommended to achieve a good signal-to-noise ratio.[1]

Solvent Selection: Use high-purity deuterated solvents such as Chloroform-d (CDCl₃) or

Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the sample's solubility.

For consistency and comparison with literature data, CDCl₃ is a common choice for these

esters.[1][2]

Sample Volume: The final volume of the solution in a standard 5 mm NMR tube should be

approximately 0.5-0.6 mL.[1]

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be

used for calibration (e.g., CDCl₃ at δH = 7.26 ppm and δC = 77.16 ppm).[1]

Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the

solution through a pipette with a small plug of glass wool to prevent distortion of the

magnetic field homogeneity.

Data Acquisition:

Instrumentation: The spectra should be acquired on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent

to stabilize the magnetic field. The magnetic field is then shimmed to optimize its

homogeneity and improve spectral resolution.[1]

¹H NMR Parameters: A standard ¹H NMR experiment involves a 30-90° pulse angle, an

acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and typically 8-16 scans.

[1]

¹³C NMR Parameters: A standard ¹³C NMR experiment utilizes proton decoupling to simplify

the spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger
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number of scans and a longer relaxation delay (e.g., 2 seconds) are often required.

Polarization transfer techniques like DEPT can be used to differentiate between CH, CH₂,

and CH₃ carbons.[1]

Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a hard ionization technique that provides reproducible fragmentation patterns useful

for structural elucidation.

Sample Introduction and Ionization:

Sample Volatility: 2-Methylpropanoates are volatile liquids, making them suitable for

introduction via a gas chromatograph (GC-MS) or a direct insertion probe.

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-

energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule,

forming a molecular ion (M⁺•), which then undergoes fragmentation.

Instrumentation: The analysis is performed on a mass spectrometer equipped with an

electron ionization source. For volatile and sensitive compounds, a cold inlet system can be

utilized.[3]

Data Acquisition:

Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Spectrum: The detector records the abundance of each ion, generating a mass spectrum

that plots relative intensity versus m/z.

Spectral Data Presentation
The following tables summarize the quantitative NMR and MS data for ethyl 2-
methylpropanoate and methyl 2-methylpropanoate.

Ethyl 2-Methylpropanoate (Ethyl Isobutyrate)
Table 1: ¹H NMR Spectral Data for Ethyl 2-Methylpropanoate
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~4.12 Quartet (q) 2H -O-CH₂-CH₃ ~7.1

~2.54 Septet (sept) 1H -CH(CH₃)- ~7.0

~1.25 Triplet (t) 3H -O-CH₂-CH₃ ~7.1

~1.15 Doublet (d) 6H -CH(CH₃)₂ ~7.0

Table 2: ¹³C NMR Spectral Data for Ethyl 2-Methylpropanoate

Chemical Shift (δ) ppm Assignment

~176.8 C=O

~60.3 -O-CH₂-CH₃

~34.2 -CH(CH₃)₂

~19.1 -CH(CH₃)₂

~14.2 -O-CH₂-CH₃

Table 3: Mass Spectrometry Data for Ethyl 2-Methylpropanoate[4]

m/z Relative Intensity (%) Proposed Fragment Ion

116 Low
[M]⁺•, [C₆H₁₂O₂]⁺• (Molecular

Ion)

88 Moderate
[M - C₂H₄]⁺• (McLafferty

Rearrangement)

71 High [M - OC₂H₅]⁺, [CH(CH₃)₂CO]⁺

43 Base Peak (100) [CH(CH₃)₂]⁺

29 Moderate [C₂H₅]⁺
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Methyl 2-Methylpropanoate (Methyl Isobutyrate)
Table 4: ¹H NMR Spectral Data for Methyl 2-Methylpropanoate[5]

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

~3.67 Singlet (s) 3H -O-CH₃ N/A

~2.56 Septet (sept) 1H -CH(CH₃)- ~7.0

~1.16 Doublet (d) 6H -CH(CH₃)₂ ~7.0

Table 5: ¹³C NMR Spectral Data for Methyl 2-Methylpropanoate[5]

Chemical Shift (δ) ppm Assignment

~177.6 C=O

~51.5 -O-CH₃

~34.0 -CH(CH₃)₂

~19.0 -CH(CH₃)₂

Table 6: Mass Spectrometry Data for Methyl 2-Methylpropanoate[6]

m/z Relative Intensity (%) Proposed Fragment Ion

102 Low
[M]⁺•, [C₅H₁₀O₂]⁺• (Molecular

Ion)

71 High [M - OCH₃]⁺, [CH(CH₃)₂CO]⁺

59 Moderate [COOCH₃]⁺

43 Base Peak (100) [CH(CH₃)₂]⁺

41 Moderate [C₃H₅]⁺
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Visualizations of Spectral Data
The following diagrams, generated using the DOT language, illustrate key relationships and

processes in the spectral analysis of 2-methylpropanoates.

Mass Spectrometry Fragmentation
The fragmentation pattern in EI-MS provides valuable structural information. The following

diagram illustrates the major fragmentation pathways for ethyl 2-methylpropanoate.
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Fragmentation pathway of ethyl 2-methylpropanoate.

¹H NMR Spin-Spin Coupling
The splitting patterns observed in ¹H NMR spectra are a result of spin-spin coupling between

neighboring non-equivalent protons. The diagram below shows the coupling relationships for

ethyl 2-methylpropanoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1197409?utm_src=pdf-body
https://www.benchchem.com/product/b1197409?utm_src=pdf-body
https://www.benchchem.com/product/b1197409?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197409?utm_src=pdf-body
https://www.benchchem.com/product/b1197409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CH₂ (a)
quartet

CH₃ (c)
triplet

 J_ac

CH (b)
septet

2x CH₃ (d)
doublet

 J_bd

Click to download full resolution via product page

¹H NMR spin-spin coupling in ethyl 2-methylpropanoate.

Experimental Workflow
The following diagram outlines the general workflow for the spectral analysis of a 2-
methylpropanoate sample.
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Workflow for spectral analysis of 2-methylpropanoates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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